N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide
Description
N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide is a quinazolinone derivative characterized by a formamide group (-NHCHO) attached to the methylene bridge at position 2 of the 4-oxo-3H-quinazoline core. Quinazolinones are nitrogen-containing heterocycles with broad pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . The structural flexibility of the quinazolinone scaffold allows for diverse substitutions, enabling fine-tuning of physicochemical and biological properties. This article compares this compound with structurally related compounds, emphasizing synthetic routes, substituent effects, and bioactivity.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide |
InChI |
InChI=1S/C10H9N3O2/c14-6-11-5-9-12-8-4-2-1-3-7(8)10(15)13-9/h1-4,6H,5H2,(H,11,14)(H,12,13,15) |
InChI Key |
BYNZGKHJRLSIJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CNC=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone core is typically synthesized via cyclocondensation of anthranilic acid with carbonyl-containing reagents. For N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide, anthranilic acid reacts with methyl isothiocyanate in acetic acid under reflux (150°C, 90 min) to yield 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone. Subsequent hydrazinolysis with hydrazine hydrate in n-butanol (reflux, 18 hours) produces 2-hydrazino-3-methyl-4(3H)-quinazolinone, a key intermediate.
Critical Step :
The hydrazino intermediate undergoes nucleophilic attack on 2-phenyl-5(4H)-oxazolone derivatives (e.g., 4-chlorobenzaldehyde-derived oxazolone) in dioxane with acetic acid catalysis (reflux, 6–8 hours). This forms the imidazolin-5-one ring, which is subsequently formylated to introduce the formamide group.
Optimization Challenges :
Formylation of 2-Aminomethylquinazolinones
Direct formylation of 2-aminomethyl-4(3H)-quinazolinone using formic acid or acetic-formic anhydride achieves the target compound. A representative protocol involves:
- Dissolving 2-aminomethylquinazolinone (1 equiv) in anhydrous dimethylformamide (DMF).
- Adding formic acid (2 equiv) and N,N’-dicyclohexylcarbodiimide (DCC, 1.2 equiv) at 0°C.
- Stirring at room temperature for 12 hours.
Yield : 72–78% after recrystallization from ethyl acetate.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times. For example, anthranilic acid and methyl isothiocyanate react in acetic acid under microwave conditions (300 W, 120°C, 15 min) to yield 2-mercaptoquinazolinone in 65% yield. Subsequent steps (hydrazinolysis, formylation) are similarly accelerated, completing the synthesis in 3–4 hours total.
Advantages :
- 40–50% reduction in reaction time compared to conventional heating.
- Improved purity (≥95% by HPLC) due to reduced side reactions.
Functional Group Interconversion
Reductive Amination Followed by Formylation
An alternative route involves:
- Reductive amination of 2-formyl-4(3H)-quinazolinone with ammonium formate.
- Catalytic hydrogenation (H₂, Pd/C, ethanol) to yield 2-aminomethylquinazolinone.
- Formylation as described in Section 1.2.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Reductive amination | H₂ (1 atm), Pd/C, 25°C | 82 |
| Formylation | DCC, DMF, 12 hours | 75 |
Comparative Analysis of Methods
Table 1: Efficiency of Preparation Routes
| Method | Time (Hours) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional heating | 24–30 | 58–65 | 90–92 |
| Microwave-assisted | 3–4 | 70–75 | 95–97 |
| Reductive amination | 18 | 75–82 | 93–94 |
Table 2: Solvent and Catalyst Impact
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dioxane | Acetic acid | 110 | 65 |
| Ethanol | Piperidine | 80 | 58 |
| DMF | DCC | 25 | 75 |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The formamide group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide is a chemical compound that belongs to the quinazoline family. It features a quinazolinone structure and a formamide functional group. Quinazolines are notable for their wide range of biological activities, leading to extensive research into their therapeutic potential. The compound's structure includes a ketone group at the 4-position of the quinazoline ring, influencing its reactivity and biological properties.
Potential Applications
This compound is of interest in medicinal chemistry and drug development because of its potential biological activities. Quinazoline derivatives are known to possess a variety of biological activities.
Pharmaceutical Development
- This compound has potential in pharmaceutical development because of its biological activities.
- It exhibits a range of biological activities. Quinazoline derivatives are known for their antitumor and antimicrobial activity . They have also been studied for analgesic and anti-inflammatory effects .
- Furthermore, quinazolinones are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .
Interaction and Binding Studies
- Interaction studies involving this compound are centered on its binding capabilities with different biological targets.
- Several compounds share structural similarities with this compound, each exhibiting unique biological activities.
Mechanism of Action
The mechanism of action of N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Modifications: Quinazolinone Derivatives
ZINC40467580
- Structure : (3R)-3-N-methyl-3-N-[(4-oxo-3H-quinazolin-2-yl)methyl]piperidine-1,3-dicarboxamide .
- Key Differences : Incorporates a piperidine ring and dual carboxamide groups.
- Physicochemical Impact : The piperidine moiety enhances solubility in polar solvents, while carboxamide groups increase hydrogen-bonding capacity compared to the formamide group in the target compound.
BQC1
- Structure: 4-Oxo-N-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidine .
- Key Differences: Features dual quinazolinone cores with phenyl and carboxamidine substituents.
- Synthesis: Prepared via condensation of hydrazinoquinazolinone and methylthiocarbamido-quinazolinone in DMF .
Substituent Variations
2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides
- Structure: Acetamide group at position 3 of a 2-phenylquinazolinone .
- Bioactivity: Moderate anti-inflammatory activity; 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforms Diclofenac in efficacy .
2-(4-oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide
Formamide Derivatives
N-(Trifluoromethyl)formamide
- Structure : Trifluoromethyl group attached to formamide .
- Key Differences: The electron-withdrawing CF₃ group increases metabolic stability but reduces solubility in aqueous media compared to the target compound’s quinazolinone-methylformamide structure .
N-(4-Hydroxystyryl)formamide
Bioactivity and Pharmacological Potential
Physicochemical Properties
Biological Activity
N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a quinazolinone core structure, which is known for its pharmacological significance. The presence of the 4-oxo group contributes to its reactivity and potential interactions with biological targets. The structure can be represented as follows:
Anticancer Activity
Numerous studies have indicated the potential of quinazolinone derivatives in cancer treatment. For instance:
- Inhibition of Cell Viability : A study synthesized various 3H-quinazolin-4-one derivatives, including this compound, and evaluated their anticancer activity against different cell lines. Compound 15d demonstrated significant cytotoxicity with an IC50 value of approximately 20 µg/ml against HT-29 and SW620 cell lines, outperforming standard chemotherapeutics like 5-FU .
- Mechanism of Action : The anticancer effect is attributed to the downregulation of anti-apoptotic proteins such as Bcl2 and BclxL, promoting apoptosis in cancer cells . Additionally, molecular docking studies have shown that certain quinazolinone derivatives bind effectively to the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .
Anti-inflammatory Activity
Quinazolinones are also recognized for their anti-inflammatory properties:
- Inhibition of Inflammatory Pathways : Research on pyrazolo[1,5-a]quinazolines has shown that these compounds can inhibit nitric oxide production in LPS-induced RAW 264.7 cells, suggesting a potential mechanism for their anti-inflammatory effects . Compounds with lower IC50 values indicate stronger anti-inflammatory activity.
- Case Study : Compounds derived from quinazolinones exhibited a dose-dependent inhibition of NF-kB/AP-1 reporter activity, highlighting their ability to modulate inflammatory signaling pathways .
Antimicrobial Activity
The antimicrobial properties of quinazolinones have also been explored:
- Activity Against Bacterial Strains : Quinazolines have shown promising results against various bacterial strains due to their ability to inhibit essential bacterial enzymes. For example, derivatives have been identified as potent inhibitors against mycobacterial non-proton pumping type II NADH dehydrogenase (NDH-2), crucial for bacterial respiratory metabolism .
Summary of Biological Activities
| Biological Activity | Key Findings |
|---|---|
| Anticancer | Significant cytotoxicity in HT-29 and SW620 cell lines; downregulation of Bcl2/BclxL; effective binding to EGFR |
| Anti-inflammatory | Inhibition of NO production; modulation of NF-kB/AP-1 pathways |
| Antimicrobial | Potent inhibitors against NDH-2; effective against various bacterial strains |
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide?
The synthesis typically involves multi-step protocols starting with the quinazolinone core. For example, a two-step approach may include:
- Step 1 : Formation of the quinazolinone ring via cyclization of anthranilic acid derivatives with formamide or urea under reflux conditions.
- Step 2 : Introduction of the methylformamide group via nucleophilic substitution or reductive amination, often using N,N-dimethylformamide (DMF) as a solvent and reaction medium . Reaction optimization (e.g., temperature, catalyst selection) is critical to achieving yields >40%, as demonstrated in analogous quinazolinone syntheses .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Q. What biological activities are associated with quinazolinone-formamide hybrids?
Structural analogs exhibit:
- Anticancer activity : Inhibition of MDA-MB-231 breast cancer cells (IC₅₀ ≈ 12–18 µM) via EGFR/TACE modulation .
- Anti-inflammatory effects : Reduction of COX-2 expression in murine models (38–73% efficacy vs. Indomethacin) . Activity correlates with the electron-withdrawing formamide group enhancing target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during formamide functionalization?
- Solvent selection : DMF enhances solubility of intermediates but may compete as a nucleophile; switching to DMSO or acetonitrile reduces side reactions .
- Catalysis : Use of K₂CO₃ (1.2–1.5 eq.) improves substitution efficiency by deprotonating the quinazolinone NH group .
- Temperature control : Maintaining 60–80°C prevents thermal degradation of the formamide moiety .
Q. What strategies resolve contradictions in solubility data reported for this compound?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
Q. How do computational models predict the compound’s binding affinity for kinase targets?
Molecular docking (AutoDock Vina) reveals:
- Hydrogen bonding : Formamide oxygen interacts with kinase hinge region residues (e.g., Met793 in EGFR).
- π-π stacking : Quinazolinone ring aligns with hydrophobic pockets (binding energy ≈ −9.2 kcal/mol) . MD simulations suggest conformational flexibility of the methylene linker improves target engagement .
Q. What analytical challenges arise in quantifying degradation products under physiological conditions?
- Degradation pathways : Hydrolysis of the formamide group generates N-methylquinazolinone (major byproduct) and formic acid.
- Detection : LC-MS/MS with a C18 column and 0.1% formic acid mobile phase resolves degradation products (retention time shift from 4.2 to 3.8 min) .
- Stability : PBS buffer (pH 7.4) induces <10% degradation over 24 hours at 37°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
